4-Oxo-4-[(9-oxo-9h-fluoren-2-yl)amino]butanoic acid
Description
Properties
CAS No. |
5416-86-4 |
|---|---|
Molecular Formula |
C17H13NO4 |
Molecular Weight |
295.29 g/mol |
IUPAC Name |
4-oxo-4-[(9-oxofluoren-2-yl)amino]butanoic acid |
InChI |
InChI=1S/C17H13NO4/c19-15(7-8-16(20)21)18-10-5-6-12-11-3-1-2-4-13(11)17(22)14(12)9-10/h1-6,9H,7-8H2,(H,18,19)(H,20,21) |
InChI Key |
SGWQINAKRAAGJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)NC(=O)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of 4-Oxo-4-[(9-oxo-9H-fluoren-2-yl)amino]butanoic acid. Here are some common methods:
Amide Coupling Reaction:
Industrial Production: Industrial-scale production methods may involve modifications of the above synthetic routes, optimization for yield, and purification steps.
Chemical Reactions Analysis
4-Oxo-4-[(9-oxo-9H-fluoren-2-yl)amino]butanoic acid can undergo various reactions:
Oxidation: It may be oxidized under suitable conditions.
Reduction: Reduction reactions can modify the functional groups.
Substitution: Substituents can be introduced at different positions.
Common Reagents: Fmoc-Ala-OH, L-Alaninamide hydrochloride, [1-(aminomethyl)cyclopropyl]methanol, and 2-Aminonaphthalene-d7.
Major Products: These reactions yield derivatives with altered functional groups.
Scientific Research Applications
The compound finds applications in:
Chemistry: As a building block for peptide synthesis.
Biology: In studies related to amino acids and their derivatives.
Medicine: Investigating potential therapeutic effects.
Industry: For the development of novel materials.
Mechanism of Action
The exact mechanism by which 4-Oxo-4-[(9-oxo-9H-fluoren-2-yl)amino]butanoic acid exerts its effects remains an active area of research. It likely interacts with specific molecular targets and pathways, influencing cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The table below compares key structural features, molecular properties, and applications of 4-Oxo-4-[(9-oxo-9H-fluoren-2-yl)amino]butanoic acid with related compounds:
Key Observations:
Substituent Diversity: The 9-oxofluorenylamino group in the target compound introduces significant aromaticity and steric bulk, which can influence crystallization behavior and intermolecular interactions . Dioxaborolane-containing analogs (e.g., compound from ) are tailored for cross-coupling reactions in materials science, unlike the target compound’s research-focused applications . Aliphatic substituents (e.g., 3-oxo-2-decanyl in ) reduce aromatic interactions but enhance solubility in non-polar solvents, contrasting with the fluorenyl group’s rigidity .
Fmoc-protected derivatives () demonstrate the utility of fluorenyl-based groups in reversible protection strategies during peptide synthesis .
Reactivity Notes:
Biological Activity
4-Oxo-4-[(9-oxo-9h-fluoren-2-yl)amino]butanoic acid is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a fluorenyl moiety and an oxo group, which contribute to its reactivity and biological interactions. Its molecular formula is C₁₈H₁₅N₁O₃, and it has a molecular weight of approximately 293.32 g/mol.
Mechanisms of Biological Activity
The biological activity of this compound has been associated with various mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in metabolic pathways, particularly those related to cholesterol biosynthesis. For instance, it acts as a competitive inhibitor of squalene synthase, an enzyme critical for cholesterol production.
- Antioxidant Properties : Preliminary studies suggest that the compound exhibits antioxidant activity, which may help mitigate oxidative stress in biological systems.
- Cellular Signaling Modulation : Research indicates that it may influence cellular signaling pathways, potentially affecting cell proliferation and apoptosis.
In Vitro Studies
A series of in vitro experiments have demonstrated the compound's inhibitory effects on squalene synthase:
| Study | IC₅₀ Value (nM) | Effect |
|---|---|---|
| Miki et al. (2023) | <1.6 | Potent inhibitor of squalene synthase |
| Other studies | 3.6 - 48 | Variable inhibition across different cell lines |
These studies highlight the compound's potential as a therapeutic agent in conditions related to cholesterol metabolism.
In Vivo Studies
In vivo studies further elucidate the biological effects of the compound:
- Cholesterol Biosynthesis : Administration in animal models has shown a significant reduction in cholesterol levels, indicating its potential utility in hypercholesterolemia management.
- Toxicity Assessment : Toxicological evaluations have reported minimal adverse effects at therapeutic doses, suggesting a favorable safety profile.
Case Study 1: Cholesterol Management
A study involving Wistar rats demonstrated that oral administration of this compound resulted in a 64% reduction in cholesterol synthesis from labeled mevalonate after 30 days of treatment. This study supports its application in managing dyslipidemia.
Case Study 2: Antioxidant Effects
In another investigation, the compound was tested for its ability to scavenge free radicals. Results indicated that it effectively reduced oxidative stress markers in rat liver samples, suggesting potential protective effects against liver damage.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
